molecular formula C15H17ClFNO2 B13241488 1-(5-Chloro-2-fluorophenyl)-3-(2-methylpropanoyl)piperidin-2-one

1-(5-Chloro-2-fluorophenyl)-3-(2-methylpropanoyl)piperidin-2-one

Cat. No.: B13241488
M. Wt: 297.75 g/mol
InChI Key: FRIBFLVFIZICEC-UHFFFAOYSA-N
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Description

1-(5-Chloro-2-fluorophenyl)-3-(2-methylpropanoyl)piperidin-2-one is a piperidin-2-one derivative featuring a 5-chloro-2-fluorophenyl group at position 1 and a 2-methylpropanoyl (isobutyryl) substituent at position 3. The chloro and fluoro substituents on the phenyl ring enhance lipophilicity and metabolic stability, while the isobutyryl group may influence steric interactions with biological targets .

Properties

Molecular Formula

C15H17ClFNO2

Molecular Weight

297.75 g/mol

IUPAC Name

1-(5-chloro-2-fluorophenyl)-3-(2-methylpropanoyl)piperidin-2-one

InChI

InChI=1S/C15H17ClFNO2/c1-9(2)14(19)11-4-3-7-18(15(11)20)13-8-10(16)5-6-12(13)17/h5-6,8-9,11H,3-4,7H2,1-2H3

InChI Key

FRIBFLVFIZICEC-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)C1CCCN(C1=O)C2=C(C=CC(=C2)Cl)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Chloro-2-fluorophenyl)-3-(2-methylpropanoyl)piperidin-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-chloro-2-fluoroaniline and 2-methylpropanoyl chloride.

    Formation of Intermediate: The starting materials undergo a series of reactions, including acylation and cyclization, to form the piperidinone core.

    Final Product: The intermediate is then subjected to further reactions, such as halogenation, to introduce the chloro and fluoro substituents, resulting in the final product.

Industrial Production Methods

In an industrial setting, the production of 1-(5-Chloro-2-fluorophenyl)-3-(2-methylpropanoyl)piperidin-2-one may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing advanced techniques such as catalytic hydrogenation and automated synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(5-Chloro-2-fluorophenyl)-3-(2-methylpropanoyl)piperidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups, such as alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to 1-(5-Chloro-2-fluorophenyl)-3-(2-methylpropanoyl)piperidin-2-one exhibit significant anticancer properties. The National Cancer Institute (NCI) has protocols that assess the efficacy of such compounds against various human tumor cell lines. For instance, a related compound was found to have a mean GI50 value of 15.72 µM, indicating potent antitumor activity against tested cells .

Sigma Receptor Modulation

The compound is structurally related to known sigma receptor modulators, which are implicated in numerous neurological functions. Research suggests that targeting the sigma-1 receptor (σ1R) may yield neuroprotective effects and potential therapeutic benefits for conditions such as depression and anxiety disorders. Compounds that modulate σ1R pathways have shown promise in preclinical models for alleviating depressive-like behaviors.

Case Study: Anticancer Efficacy

A study published in Molecules detailed the evaluation of a series of piperidine derivatives for their anticancer activity. The findings demonstrated that several compounds exhibited significant growth inhibition in a panel of cancer cell lines, suggesting that the piperidine scaffold is a viable structure for developing new anticancer agents .

Case Study: Sigma Receptor Modulators

In an investigation published in Frontiers in Pharmacology, researchers examined sigma receptor modulators and their effects on mood disorders. The study highlighted that compounds targeting σ1R could provide new avenues for treating depression and anxiety, reinforcing the therapeutic potential of 1-(5-Chloro-2-fluorophenyl)-3-(2-methylpropanoyl)piperidin-2-one as a candidate for further research in mental health applications.

Mechanism of Action

The mechanism of action of 1-(5-Chloro-2-fluorophenyl)-3-(2-methylpropanoyl)piperidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

Piperidin-2-one vs. Piperazin-2-one Derivatives

  • 1-(3-Chlorophenyl)piperazin-2-one Hydrochloride (CAS: 183500-94-9): This compound replaces the piperidin-2-one core with a piperazin-2-one ring, introducing an additional nitrogen atom. The increased basicity of the piperazine ring enhances water solubility but may reduce blood-brain barrier penetration compared to the target compound.

Pyrrolidine-dione Derivatives

  • 1-(5-Chloro-2-methoxyphenyl)-3-[4-(2-fluorophenyl)sulfonylpiperazin-1-yl]pyrrolidine-2,5-dione (CAS: 850023-59-5): The pyrrolidine-2,5-dione core introduces two ketone groups, increasing polarity and hydrogen-bonding capacity. The sulfonyl-piperazine substituent adds steric bulk and acidity, which may impact target selectivity compared to the isobutyryl group in the target compound .
Substituent Modifications

Aromatic Substituents

  • The 4-chlorophenyl group lacks fluorine, altering electronic effects .
  • 1-(3-((4-Amino-6-((3-chloro-4-methylphenyl)amino)-1,3,5-triazin-2-yl)methoxy)phenyl)piperidin-2-one (Compound 29): Features a triazine-methoxy-phenyl substituent, introducing multiple hydrogen-bond donors/acceptors. This modification likely improves binding to enzymes or receptors requiring polar interactions, contrasting with the lipophilic isobutyryl group in the target compound .

Halogenation Patterns

  • (5-Chloro-2-fluorophenyl)trimethylsilane (SI-4): A synthetic intermediate with the same chloro-fluoro substitution as the target compound. This pattern is critical for tuning electronic properties and resistance to metabolic dehalogenation .

Key Research Findings and Implications

  • Synthetic Efficiency : Compound 29 (55.58% yield after HPLC purification) demonstrates the feasibility of introducing complex substituents on the piperidin-2-one scaffold . The target compound’s synthesis may face challenges due to steric hindrance from the isobutyryl group.
  • Halogen Effects : The 5-chloro-2-fluorophenyl group in the target compound balances lipophilicity and electronic effects, a feature shared with intermediates like SI-4 .
  • Biological Relevance : Piperidin-2-one derivatives in target FFAR1/FFAR4 receptors, suggesting the target compound may share similar mechanisms if optimized for receptor binding .

Notes and Limitations

  • Data Gaps : Pharmacological data (e.g., IC₅₀, logP) for the target compound are absent in the evidence, limiting direct comparisons.
  • Structural Diversity : Analogs vary significantly in core structure and substituents, complicating extrapolation of properties.
  • Synthetic Challenges : High-yield synthesis of bulky acylated derivatives (e.g., isobutyryl) may require optimized coupling reagents or protecting strategies.

Biological Activity

1-(5-Chloro-2-fluorophenyl)-3-(2-methylpropanoyl)piperidin-2-one is a synthetic organic compound belonging to the piperidinone class. Its molecular formula is C15H17ClFNO2, and it has a molecular weight of approximately 297.75 g/mol. The compound features a piperidine ring substituted with a chloro and fluorophenyl group along with an acyl moiety derived from 2-methylpropanoic acid . This unique structure allows for various chemical modifications and potential biological activities.

Research indicates that 1-(5-Chloro-2-fluorophenyl)-3-(2-methylpropanoyl)piperidin-2-one exhibits significant biological activities, particularly in the realm of cancer treatment. Its mechanisms of action may involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes that are crucial in cancer cell proliferation.
  • Receptor Activation : It could activate certain receptors that lead to apoptosis (programmed cell death) in malignant cells.

In Vitro Studies

In vitro studies have demonstrated that compounds similar to 1-(5-Chloro-2-fluorophenyl)-3-(2-methylpropanoyl)piperidin-2-one exhibit potent inhibition of cancer cell lines, including L1210 mouse leukemia cells. For instance, related compounds showed IC50 values in the nanomolar range, indicating strong anti-proliferative effects .

Comparative Analysis

To better understand its potential, a comparative analysis with structurally similar compounds can be insightful. Below is a table summarizing some key features of these compounds:

Compound NameMolecular FormulaKey Features
1-(5-Chloro-2-fluorophenyl)-3-(2-methylpropanoyl)piperidin-2-oneC15H17ClFNO2Unique chloro and fluorine substitutions
1-(2-Chlorophenyl)-3-(2-methylpropanoyl)piperidin-2-oneC15H17ClNO2Lacks fluorine substitution; studied for similar activities
1-(5-Bromo-2-fluorophenyl)-3-(2-methylpropanoyl)piperidin-2-oneC15H17BrFNO2Contains bromine instead of chlorine
1-(4-Fluorophenyl)-3-(2-methylpropanoyl)piperidin-2-oneC15H17FNO2Different substitution pattern; distinct pharmacological properties

This table highlights how variations in halogen substitutions can influence biological activity, potentially leading to different therapeutic applications.

Case Study: Anticancer Activity

A relevant study explored the anticancer properties of piperidinone derivatives, including those structurally related to 1-(5-Chloro-2-fluorophenyl)-3-(2-methylpropanoyl)piperidin-2-one. The findings indicated that these compounds significantly inhibited the growth of various cancer cell lines, including breast and lung cancer cells. The study suggested that the presence of halogen atoms on the phenyl ring enhances the interaction with biological targets, thus improving efficacy .

Structure-Activity Relationship (SAR)

A detailed SAR analysis revealed that modifications on the piperidine core and phenyl substituents could lead to enhanced biological activity. For example, the introduction of electron-withdrawing groups like chlorine and fluorine was found to increase potency against specific cancer types .

Q & A

Q. Methodological Answer :

  • X-ray Crystallography : Use single-crystal XRD to resolve ambiguities in stereochemistry or substituent orientation. For example, CCDC data (e.g., 2074950 ) provides precise bond angles and torsional strain analysis.
  • NMR Analysis : Compare experimental ¹H/¹³C NMR shifts with computational predictions (e.g., DFT calculations using Gaussian or ORCA). Discrepancies in aromatic proton splitting may arise from dynamic effects or solvent polarity .
  • Cross-Validation : Align spectral data with structurally similar analogs (e.g., fluorophenyl-piperidine derivatives in ).

Advanced: What computational strategies are effective for predicting the compound’s biological targets?

Q. Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Glide to screen against protein databases (e.g., RCSB PDB ). Focus on targets like kinases or GPCRs, given the piperidinone scaffold’s prevalence in drug discovery.
  • Pharmacophore Modeling : Identify critical interactions (e.g., halogen bonding via the 5-chloro-2-fluorophenyl group ) using Schrödinger’s Phase or MOE .
  • MD Simulations : Assess binding stability (e.g., 100 ns simulations in GROMACS) to validate docking poses .

Basic: What safety protocols are critical when handling this compound?

Q. Methodological Answer :

  • PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (refer to SDS for fluorophenyl analogs ).
  • Ventilation : Perform reactions in fume hoods to avoid inhalation of volatile intermediates (e.g., acyl chlorides ).
  • Spill Management : Neutralize acidic residues with sodium bicarbonate and adsorb solids using vermiculite .

Advanced: How do electronic effects of the 5-chloro-2-fluorophenyl substituent influence reactivity in cross-coupling reactions?

Q. Methodological Answer :

  • Electron-Withdrawing Effects : The meta-chloro and ortho-fluoro groups decrease electron density at the phenyl ring, enhancing oxidative addition in Pd-catalyzed couplings .
  • Steric Considerations : Ortho-fluorine may hinder catalyst access, requiring bulky ligands (e.g., XPhos ).
  • Comparative Studies : Contrast with 4-fluorophenyl analogs (e.g., ) to isolate electronic vs. steric contributions.

Advanced: How can researchers optimize purification methods for high-purity (>95%) batches?

Q. Methodological Answer :

  • Chromatography : Use flash chromatography (hexane:EtOAc gradients) or preparative HPLC (C18 column, 0.1% TFA in H₂O/MeCN) .
  • Recrystallization : Optimize solvent pairs (e.g., EtOH/H₂O) based on solubility data (see for fluoropyridine analogs).
  • Analytical Validation : Confirm purity via HPLC-MS (e.g., Agilent ZORBAX SB-C18) and compare retention times with standards .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Q. Methodological Answer :

  • ¹H/¹³C NMR : Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals in the piperidinone ring .
  • HRMS : Confirm molecular formula via ESI-TOF (e.g., m/z calculated for C₁₆H₁₈ClFNO₂: 318.1004) .
  • FT-IR : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and aryl C-F vibrations (~1250 cm⁻¹) .

Advanced: What strategies address low yields in large-scale acylation reactions?

Q. Methodological Answer :

  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to accelerate acylation kinetics .
  • Solvent Engineering : Switch from DCM to THF for better solubility of bulky intermediates .
  • In Situ Monitoring : Use ReactIR to track reaction progress and optimize quenching times .

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